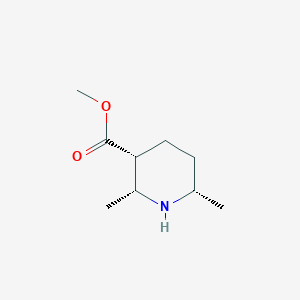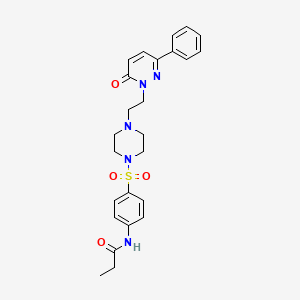
5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid, also known as PTZ, is a heterocyclic compound that has been widely used in scientific research. PTZ is a versatile molecule that has been used in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis of Chiral 1H-pyrrolo[1,2-c]thiazole Derivatives
The synthesis of new 1H-pyrrolo[1,2-c]thiazole derivatives from (2R,4R)-N-Acyl-2-phenylthiazolidine-4-carboxylic acids through intramolecular 1,3-dipolar cycloaddition reactions has been demonstrated. These derivatives were obtained as single enantiomers, highlighting the method's efficiency in generating chiral compounds (Melo et al., 1999).
Antibacterial and Antifungal Properties
Studies on heterocyclic compounds, including thiazole derivatives, have shown significant antibacterial and antifungal activities. Novel series of these compounds have been synthesized and evaluated against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Patel & Patel, 2015).
Reactivity Towards Salicylaldehyde-derived Alkynes and Allenes
The reactivity of sarcosine and 1,3-thiazolidine-4-carboxylic acid with salicylaldehyde-derived alkynes and allenes has been explored, leading to the synthesis of new chromeno[4,3-b]pyrrole and chromeno[2,3-b]pyrrole derivatives. These findings open new pathways for the synthesis of complex heterocyclic structures (Ribeiro Laia, Gomes, & Melo, 2013).
Domino Transformation of Isoxazoles
A novel domino reaction involving 5-alkoxy- or 5-aminoisoxazoles with symmetric 1,3-diketones under metal relay catalysis has been developed, yielding 4-acylpyrrole-2-carboxylic acid derivatives. This method emphasizes the efficient synthesis of pyrrole derivatives from isoxazoles (Galenko, Galenko, Khlebnikov, & Novikov, 2015).
Propiedades
IUPAC Name |
5-propyl-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-5-8-9(10(14)15)12-11(16-8)13-6-3-4-7-13/h3-4,6-7H,2,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKQKEBAAKXABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N2C=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B2612361.png)




![Methyl 5-[[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2612369.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-1-carboxamide](/img/structure/B2612371.png)
amine](/img/structure/B2612373.png)
![6-Fluoro-2-azaspiro[3.3]heptane; trifluoroacetic acid](/img/structure/B2612374.png)
![1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612377.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2612379.png)
![1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/no-structure.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2612382.png)
